Product packaging for UDP-2,3-di-ohm glcn(Cat. No.:CAS No. 90293-60-0)

UDP-2,3-di-ohm glcn

Cat. No.: B12778832
CAS No.: 90293-60-0
M. Wt: 1018.0 g/mol
InChI Key: KOJCFMYSTWNMQW-AGDAYUFUSA-N
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Description

UDP-2,3-di(3-hydroxymyristoyl)glucosamine, commonly referred to as UDP-2,3-di-OHM GlcN (Registry Number 90293-60-0), is a crucial liponucleotide intermediate in the biosynthesis of lipid A, the membrane-anchoring component of lipopolysaccharide (LPS) in Gram-negative bacteria . This compound accumulates in strains of Escherichia coli with specific genetic lesions, such as in the pgsB gene, providing a valuable tool for investigating the lipid A pathway . Its primary research value lies in its role as a dedicated substrate for the enzyme LpxH, a Mn2+-dependent UDP-diacylglucosamine pyrophosphohydrolase that catalyzes the fourth step of lipid A biosynthesis . LpxH facilitates the cleavage of the pyrophosphate group of UDP-2,3-diacylglucosamine to yield lipid X (2,3-diacylglucosamine 1-phosphate) and UMP, a reaction critical for the subsequent assembly of the lipid A disaccharide backbone . Studies have unambiguously established LpxH as a metal-dependent enzyme belonging to the calcineurin-like phosphoesterase (CLP) family, requiring a Mn2+ cluster for catalytic activity, which can be explored using this reagent . Furthermore, research in organisms like Acinetobacter baumannii utilizes UDP-2,3-diacylglucosamine to study LpxH function through LC-MS/MS quantification, demonstrating its application in modern analytical techniques . As the lipid A pathway is essential for bacterial viability and an attractive target for novel antibiotic development, this high-purity compound is indispensable for biochemical assays, enzymatic characterization, and inhibitor screening . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H77N3O20P2 B12778832 UDP-2,3-di-ohm glcn CAS No. 90293-60-0

Properties

CAS No.

90293-60-0

Molecular Formula

C43H77N3O20P2

Molecular Weight

1018.0 g/mol

IUPAC Name

[2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)oxan-4-yl] 3-hydroxytetradecanoate

InChI

InChI=1S/C43H77N3O20P2/c1-3-5-7-9-11-13-15-17-19-21-29(48)25-34(51)44-36-40(64-35(52)26-30(49)22-20-18-16-14-12-10-8-6-4-2)38(54)31(27-47)63-42(36)65-68(59,60)66-67(57,58)61-28-32-37(53)39(55)41(62-32)46-24-23-33(50)45-43(46)56/h23-24,29-32,36-42,47-49,53-55H,3-22,25-28H2,1-2H3,(H,44,51)(H,57,58)(H,59,60)(H,45,50,56)/t29?,30?,31?,32-,36?,37-,38?,39-,40?,41-,42?/m1/s1

InChI Key

KOJCFMYSTWNMQW-AGDAYUFUSA-N

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Udp 2,3 Di O Methyl Glucosamine

The Raetz Pathway: Central Role in Lipid A Biosynthesisresearchgate.netresearchgate.net

The Raetz pathway is a conserved nine-step enzymatic route that constructs the basic framework of Lipid A. nih.gov This pathway is indispensable for the viability of most Gram-negative bacteria, making its constituent enzymes attractive targets for the development of novel antibiotics. nih.gov The initial steps of this pathway occur in the cytoplasm and are dedicated to the synthesis of UDP-2,3-diacyl-GlcN from UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.net

Initial Acylation of UDP-N-acetylglucosamine by LpxAnih.govnih.govpnas.org

The first committed step in the Raetz pathway is the acylation of the 3-OH group of UDP-N-acetylglucosamine. This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine acyltransferase, also known as LpxA. pnas.orguniprot.org LpxA facilitates the reversible transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to UDP-GlcNAc. pnas.orgsemanticscholar.org In Escherichia coli, LpxA exhibits a high degree of selectivity for R-3-hydroxymyristoyl-ACP. pnas.org The reaction is thermodynamically unfavorable, with the equilibrium favoring the reactants. pnas.orgsemanticscholar.org

Table 1: LpxA Catalyzed Reaction
SubstrateEnzymeProductAcyl Donor
UDP-N-acetylglucosamine (UDP-GlcNAc)LpxA (UDP-N-acetylglucosamine acyltransferase)UDP-3-O-(R-3-hydroxyacyl)-GlcNAcR-3-hydroxyacyl-acyl carrier protein (ACP)

Deacetylation by LpxC to Form UDP-3-O-acyl-GlcNnih.govnih.gov

Following the initial acylation, the product, UDP-3-O-(R-3-hydroxyacyl)-GlcNAc, is deacetylated at the 2'-position by the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase, or LpxC. uniprot.orguniprot.org This zinc-dependent enzyme catalyzes the hydrolysis of the N-acetyl group, yielding UDP-3-O-acyl-glucosamine (UDP-3-O-acyl-GlcN) and acetate. proteopedia.orgwikipedia.orgresearchgate.net The LpxC-catalyzed reaction is the first irreversible step in the Lipid A biosynthetic pathway and is a critical point of regulation. semanticscholar.orgresearchgate.net

Table 2: LpxC Catalyzed Deacetylation
SubstrateEnzymeProduct
UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamineLpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase)UDP-3-O-acyl-glucosamine (UDP-3-O-acyl-GlcN)

Second Acylation by LpxD to Yield UDP-2,3-diacyl-GlcNnih.govnih.gov

The third step in the pathway involves a second acylation, this time at the newly exposed 2'-amino group of UDP-3-O-acyl-GlcN. This reaction is catalyzed by UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase, or LpxD. uniprot.orguniprot.org LpxD utilizes another molecule of R-3-hydroxyacyl-ACP as the acyl donor to form UDP-2,3-diacyl-glucosamine (UDP-2,3-diacyl-GlcN). nih.govwikipedia.org This step results in a diacylated monosaccharide that is a key branching point in the pathway.

Table 3: LpxD Catalyzed N-Acylation
SubstrateEnzymeProductAcyl Donor
UDP-3-O-acyl-glucosamine (UDP-3-O-acyl-GlcN)LpxD (UDP-3-O-(3-hydroxymyristoyl)glucosamine N-acyltransferase)UDP-2,3-diacyl-glucosamine (UDP-2,3-diacyl-GlcN)R-3-hydroxyacyl-acyl carrier protein (ACP)

Downstream Metabolic Fates of UDP-2,3-diacyl-GlcN

Once synthesized, UDP-2,3-diacyl-GlcN is immediately acted upon by a pyrophosphatase, which cleaves the high-energy pyrophosphate bond.

Conversion to 2,3-diacyl-GlcN-1-phosphate (Lipid X) by Diphosphatasesnih.govnih.govuniprot.orgduke.edunih.gov

The pyrophosphate moiety of UDP-2,3-diacyl-GlcN is hydrolyzed by a specific UDP-2,3-diacylglucosamine diphosphatase, yielding 2,3-diacyl-glucosamine-1-phosphate (also known as Lipid X) and uridine (B1682114) monophosphate (UMP). duke.edunih.gov This reaction is a crucial step, as Lipid X serves as one of the two monosaccharide building blocks for the disaccharide core of Lipid A. nih.gov

In E. coli and many other Gram-negative bacteria, the enzyme responsible for the hydrolysis of UDP-2,3-diacyl-GlcN is LpxH. duke.eduduke.edunih.gov LpxH is a peripheral membrane enzyme that belongs to the calcineurin-like phosphoesterase superfamily of metalloenzymes. duke.eduresearchgate.net The enzyme specifically attacks the alpha-phosphate of the UDP moiety, leading to the cleavage of the pyrophosphate bridge. nih.gov While LpxH is the canonical enzyme for this step in many bacteria, it is noteworthy that some bacterial species lack an LpxH ortholog and utilize other, unrelated enzymes to catalyze this essential reaction. nih.govnih.govduke.edu

Table 4: LpxH Catalyzed Hydrolysis
SubstrateEnzymeProducts
UDP-2,3-diacyl-glucosamine (UDP-2,3-diacyl-GlcN)LpxH (UDP-2,3-diacylglucosamine diphosphatase)2,3-diacyl-glucosamine-1-phosphate (Lipid X) and Uridine monophosphate (UMP)

Interconnections with Hexosamine Biosynthesis Pathway (HBP)

The synthesis of UDP-2,3-diacylglucosamine is intrinsically linked to the hexosamine biosynthesis pathway (HBP). The HBP is a fundamental metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc) from glucose. nih.gov UDP-GlcNAc is a crucial precursor not only for Lipid A and peptidoglycan in bacteria but also for the synthesis of various glycoconjugates like glycoproteins and glycolipids in all domains of life. nih.govontosight.aiwikipedia.org The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism, as it utilizes fructose-6-phosphate (B1210287), glutamine, acetyl-CoA, and UTP. nih.govresearchgate.net

The de novo synthesis of UDP-GlcNAc begins with the glycolytic intermediate fructose-6-phosphate. nih.govtandfonline.com Through a series of four enzymatic reactions, this precursor is converted into the activated sugar nucleotide UDP-GlcNAc. researchgate.netnih.gov This molecule stands at a critical branchpoint in bacterial metabolism, directing flux towards either cell wall components like peptidoglycan or the synthesis of Lipid A. nih.gov The first committed step of Lipid A biosynthesis is the acylation of UDP-GlcNAc by the enzyme LpxA. nih.govnih.gov

In bacteria, the conversion of fructose-6-phosphate to UDP-GlcNAc is catalyzed by three key enzymes. nih.govtandfonline.com

GlmS (Glucosamine-6-phosphate synthase): This enzyme catalyzes the first and rate-limiting step, the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate (GlcN-6-P). nih.govnih.gov

GlmM (Phosphoglucosamine mutase): GlmM then catalyzes the isomerization of GlcN-6-P to glucosamine-1-phosphate (GlcN-1-P). nih.govnih.gov

GlmU (Bifunctional Glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase): This bifunctional enzyme performs the final two steps. nih.govnih.gov First, its acetyltransferase domain converts GlcN-1-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). nih.govfrontiersin.org Subsequently, its uridyltransferase domain catalyzes the reaction of GlcNAc-1-P with UTP to produce the final product, UDP-GlcNAc. nih.govnih.gov

EnzymeSubstrate(s)ProductFunction
GlmSFructose-6-phosphate, GlutamineGlucosamine-6-phosphateAmidotransferase
GlmMGlucosamine-6-phosphateGlucosamine-1-phosphateMutase
GlmUGlucosamine-1-phosphate, Acetyl-CoAN-acetylglucosamine-1-phosphateAcetyltransferase
N-acetylglucosamine-1-phosphate, UTPUDP-N-acetylglucosamineUridyltransferase

Comparative Analysis of Biosynthetic Routes Across Microbial Species

While the core Raetz pathway for Lipid A biosynthesis is generally conserved, there is significant structural diversity in the final Lipid A molecule across different Gram-negative bacteria. mdpi.com This variation arises from differences in the substrate specificities of the biosynthetic enzymes, particularly the acyltransferases, and the presence of various modifying enzymes. nih.govmdpi.com

For instance, the LpxA acyltransferase in E. coli shows high specificity for (R)-β-hydroxymyristoyl-ACP (a 14-carbon chain). nih.gov In contrast, LpxA orthologs in other bacteria can be more tolerant, utilizing acyl chains of different lengths, which leads to a heterogeneous Lipid A composition. nih.gov Some organisms, such as Mesorhizobium loti and Leptospira interrogans, synthesize Lipid A with a 2,3-diamino-2,3-dideoxy-d-glucopyranose (GlcN3N) backbone instead of glucosamine (B1671600). nih.govjohnshopkins.edu Their LpxA enzymes specifically acylate a UDP-GlcNAc3N precursor, which is not produced in E. coli. nih.govjohnshopkins.edu

The hydrolysis of UDP-2,3-diacylglucosamine is a key point of divergence. As noted, the cleavage is performed by one of at least three non-homologous enzymes—LpxH, LpxI, or LpxG—depending on the bacterial species. nih.govnih.gov This enzymatic variability reflects distinct evolutionary solutions to catalyze an essential step in Lipid A synthesis.

EnzymeMechanismTypical OrganismsReference(s)
LpxHAttacks α-phosphate of UDPBeta- and Gammaproteobacteria (e.g., E. coli) nih.govnih.gov
LpxIAttacks β-phosphate of UDPAlphaproteobacteria (e.g., C. crescentus), Spirochetes nih.govnih.gov
LpxGAttacks α-phosphate of UDPChlamydia trachomatis nih.govnih.gov

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
UDP-2,3-di-ohm glcnUridine diphosphate-2,3-diacyl-glucosamine
UDP-GlcNAcUridine diphosphate-N-acetylglucosamine
UDP-DAGnUridine diphosphate-2,3-diacylglucosamine
Lipid X2,3-diacylglucosamine 1-phosphate
UMPUridine monophosphate
GlcN-6-PGlucosamine-6-phosphate
GlcN-1-PGlucosamine-1-phosphate
GlcNAc-1-PN-acetylglucosamine-1-phosphate
UTPUridine triphosphate
Kdo3-deoxy-D-manno-oct-2-ulosonic acid
ACPAcyl carrier protein
GlcN3N2,3-diamino-2,3-dideoxy-d-glucopyranose
UDP-GlcNAc3NUDP 2-acetamido-3-amino-2,3-dideoxy-alpha-d-glucopyranose

Enzymology and Molecular Mechanisms

Enzymatic Characterization of UDP-2,3-diacylglucosamine Biosynthetic Enzymes

The initial steps of the Lipid A biosynthetic pathway are catalyzed by a conserved set of enzymes that sequentially modify UDP-N-acetylglucosamine (UDP-GlcNAc) to produce the core intermediate, UDP-2,3-diacylglucosamine.

The acylation of the glucosamine (B1671600) moiety of UDP-GlcNAc is carried out by two distinct acyltransferases, LpxA and LpxD, which act at different stages of the pathway.

LpxA : This enzyme initiates the Raetz pathway by transferring a (R)-3-hydroxyacyl chain from an acyl-carrier protein (ACP) to the 3'-hydroxyl group of UDP-GlcNAc. This reaction is the first committed step in Lipid A biosynthesis. LpxA from Escherichia coli exhibits a preference for (R)-3-hydroxymyristoyl-ACP, which has a 14-carbon acyl chain. The enzyme functions as a homotrimer, and its activity is a key regulatory point in the pathway.

LpxD : Following the actions of LpxC (deacetylase), LpxD catalyzes the second acylation event. It transfers a second (R)-3-hydroxyacyl chain, also from an ACP donor, to the free amino group of the glucosamine on the UDP-3-O-[(R)-3-hydroxyacyl]-GlcN intermediate. This N-acylation results in the formation of UDP-2,3-diacylglucosamine. Similar to LpxA, the E. coli LpxD also prefers a C14 acyl chain donor.

Table 1: Characteristics of Acyltransferases LpxA and LpxD

EnzymeFunctionSubstrate(s)Product
LpxA Catalyzes the first acylation step (O-acylation) in Lipid A biosynthesis.UDP-N-acetylglucosamine (UDP-GlcNAc), (R)-3-hydroxyacyl-ACP.UDP-3-O-[(R)-3-hydroxyacyl]-GlcNAc.
LpxD Catalyzes the second acylation step (N-acylation) after deacetylation by LpxC.UDP-3-O-[(R)-3-hydroxyacyl]-GlcN, (R)-3-hydroxyacyl-ACP.UDP-2,3-diacylglucosamine.

Positioned between the two acylation steps, LpxC is a zinc-dependent metalloamidase that catalyzes the removal of the acetyl group from the N-acetylglucosamine moiety of UDP-3-O-[(R)-3-hydroxyacyl]-GlcNAc. This deacetylation is an essential step, as it generates a free amino group that serves as the attachment point for the second acyl chain installed by LpxD. LpxC is a highly conserved enzyme among Gram-negative bacteria and has no counterpart in mammalian cells, making it a prime target for the development of new antibiotics. Its activity is tightly regulated, and it is considered the rate-limiting enzyme in the pathway.

The final step in this initial phase of Lipid A biosynthesis is the cleavage of the UDP moiety from UDP-2,3-diacylglucosamine. This reaction is catalyzed by a pyrophosphatase, which hydrolyzes the pyrophosphate bond between the alpha-phosphate of UMP and the C1-phosphate of the sugar. This releases UMP and the product, 2,3-diacylglucosamine-1-phosphate, also known as Lipid X.

Gram-negative bacteria have evolved two distinct and non-homologous enzymes to carry out this crucial step:

LpxH : Found in the majority of Gram-negative bacteria, including E. coli, LpxH is a metalloenzyme that requires Mg²⁺ for its activity. It is an integral protein of the inner cytoplasmic membrane.

LpxI : A distinct pyrophosphatase identified in certain bacteria, such as Chlamydia trachomatis and some alphaproteobacteria. Unlike LpxH, LpxI is a soluble, metal-independent enzyme that belongs to the HAD (haloacid dehalogenase) superfamily of hydrolases.

The existence of two different enzymes for the same essential step highlights the diversity of this otherwise conserved pathway.

Table 2: Comparison of Diphosphatases LpxH and LpxI

FeatureLpxHLpxI
Enzyme Family Unique integral membrane metalloprotein family.Soluble hydrolase of the HAD superfamily.
Cofactor Requires Mg²⁺ for activity.Metal-independent.
Cellular Location Inner cytoplasmic membrane.Cytoplasm.
Distribution Found in most Gram-negative bacteria (e.g., E. coli).Found in specific lineages (e.g., Chlamydiae, some alphaproteobacteria).

Structural Biology of UDP-2,3-diacylglucosamine Pathway Enzymes

The determination of the three-dimensional structures of the enzymes in the Lipid A pathway has provided profound insights into their catalytic mechanisms and has been instrumental in guiding drug discovery efforts.

LpxA : The crystal structure of LpxA from E. coli reveals a homotrimeric molecule with a distinctive left-handed parallel beta-helix (LβH) fold in each monomer. The active site is located in a cleft between adjacent subunits, meaning the catalytic site is formed by residues from two different monomers. This quaternary structure is essential for its catalytic activity.

LpxC : Numerous crystal structures of LpxC from various bacterial species have been solved, often in complex with inhibitors. These structures show a single domain with a 'clam-shell' or 'pita-bread' fold, containing a hydrophobic passage that accommodates the acyl chain of the substrate. The active site contains a catalytic zinc ion coordinated by histidine and aspartate residues, which is essential for the deacetylation reaction.

LpxD : The structure of LpxD also features the characteristic LβH motif, similar to LpxA, which appears to be a common fold for enzymes that recognize UDP-GlcNAc derivatives.

LpxH and LpxI : The crystal structure of LpxI from Pseudomonas aeruginosa revealed a two-domain architecture characteristic of the HAD superfamily, with a cap domain that regulates substrate access to the active site located in the core domain. The active site contains key aspartate residues that participate in the nucleophilic attack on the pyrophosphate bond. Structural information for the membrane-bound LpxH is less complete due to the challenges of working with integral membrane proteins.

The binding of substrates induces significant conformational changes in these enzymes, which are critical for catalysis.

LpxC : The binding of substrate or inhibitors to LpxC induces a conformational change where the two subdomains of the enzyme close around the ligand. This "induced-fit" mechanism sequesters the active site from the solvent and properly orients the substrate for catalysis. The hydrophobic tail of the substrate binds within a greasy tunnel, while the UDP-sugar headgroup interacts with polar residues near the enzyme surface.

LpxI : Structural studies of LpxI have shown that the cap domain is flexible. It is proposed that this domain transitions between an "open" and a "closed" state to allow for substrate binding and product release, a common feature in HAD superfamily enzymes.

LpxA : Substrate binding in the inter-subunit active site of LpxA involves specific interactions with both the UDP-GlcNAc moiety and the acyl-ACP donor. The LβH structure provides a scaffold that presents key residues for recognizing the UDP portion of the substrate. The precise positioning of both substrates is crucial for the acyl transfer reaction.

Protein-Ligand Interactions

The interaction between a glycosyltransferase and its UDP-sugar donor, such as UDP-2,3-di-O-methyl-glucosamine, is a highly specific and crucial process for catalysis. These interactions are primarily governed by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The UDP portion of the donor molecule is recognized by a conserved binding pocket within the enzyme.

Key amino acid residues within the glycosyltransferase active site play a pivotal role in coordinating the UDP-sugar. For instance, in many UDP-sugar utilizing enzymes, a common structural feature is the Rossmann-type fold, which is known for its nucleotide-binding properties. oup.com Within this fold, specific motifs, such as the highly conserved DXD motif in many GT-A fold glycosyltransferases, are essential for binding the UDP moiety, often through the coordination of a divalent cation like Mn2+ or Mg2+. nih.govnih.gov This cation helps to stabilize the negative charges on the pyrophosphate group of UDP. nih.gov

The sugar moiety, in this case, 2,3-di-O-methyl-glucosamine, also forms specific interactions with the enzyme, which contribute significantly to substrate recognition and specificity. The hydroxyl groups and the N-acetyl group of the glucosamine ring typically form a network of hydrogen bonds with amino acid side chains in the active site. However, in UDP-2,3-di-O-methyl-glucosamine, the methylation of the hydroxyl groups at the 2 and 3 positions would prevent them from acting as hydrogen bond donors. This suggests that the interactions with these positions would likely be hydrophobic in nature, involving nonpolar amino acid residues. The remaining free hydroxyl groups and the N-acetyl group would still be available for hydrogen bonding.

The specificity of a glycosyltransferase for UDP-2,3-di-O-methyl-glucosamine over other UDP-sugars would be determined by the precise shape and chemical nature of the active site. The presence of methyl groups would necessitate a binding pocket that can accommodate these bulkier, hydrophobic groups. This precise fit ensures that only the correct UDP-sugar is bound and properly oriented for the subsequent transfer reaction.

Glycosyltransferases Utilizing UDP-2,3-di-O-methyl-glucosamine and Related UDP-Sugars

Glycosyltransferases (GTs) are a large and diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule. uzh.ch

Mechanism of Glycosyl Transfer

The transfer of the glycosyl group from a UDP-sugar donor to an acceptor molecule by glycosyltransferases occurs via one of two general mechanisms, resulting in either inversion or retention of the stereochemistry at the anomeric carbon of the sugar. nih.gov

Inverting Mechanism: This mechanism proceeds through a single-step, SN2-like reaction. nih.govmdpi.com A nucleophilic group on the acceptor molecule directly attacks the anomeric carbon (C1) of the sugar. This attack occurs on the opposite side of the departing UDP group, leading to an inversion of the stereochemical configuration at the anomeric center. For example, if the donor UDP-sugar has an α-linkage, the resulting product will have a β-linkage. nih.gov Most plant UGTs utilize this inverting mechanism. nih.gov

Retaining Mechanism: The mechanism for retaining glycosyltransferases is more debated. One proposed mechanism involves a double displacement reaction. In this two-step process, a nucleophilic residue in the enzyme's active site first attacks the anomeric carbon, displacing the UDP and forming a covalent glycosyl-enzyme intermediate. Subsequently, a nucleophilic group on the acceptor molecule attacks the anomeric carbon of this intermediate, displacing the enzyme and resulting in a net retention of the original stereochemistry. oup.com

The choice between these two mechanisms is a conserved feature within a given glycosyltransferase family. cazypedia.org

Classification of Glycosyltransferases (GT-A, GT-B Folds)

Based on their three-dimensional structures, the majority of sugar nucleotide-dependent glycosyltransferases are classified into two major superfamilies with distinct structural folds: GT-A and GT-B. uzh.chcazypedia.org A third fold, GT-C, has also been identified for membrane-associated enzymes that use polyprenol-phosphate-linked sugar donors. nih.gov

Fold Type Structural Characteristics Key Features Examples
GT-A Consists of two dissimilar domains that are tightly associated, forming a continuous central β-sheet. nih.govebi.ac.ukOften contains a DXD motif involved in coordinating a divalent metal ion (e.g., Mn2+) to bind the nucleotide portion of the donor. nih.govnih.gov The N-terminal domain primarily binds the donor, while the C-terminal domain binds the acceptor. nih.govSpsA from Bacillus subtilis, β1-2 N-acetylglucosaminyltransferase (MGAT1), β1-4 galactosyltransferase (B4GALT1) uzh.chcazypedia.org
GT-B Composed of two similar Rossmann-like domains, each with a central β-sheet. The active site is located in the cleft between these two domains. uzh.chcazypedia.orgGenerally, do not require a metal ion for catalysis. The C-terminal domain typically binds the UDP-sugar donor.Bacteriophage T4 β-glucosyltransferase, fucosyltransferases uzh.chcazypedia.org

Both GT-A and GT-B folds can be found in enzymes that catalyze their reactions with either retention or inversion of stereochemistry. uzh.ch The classification of a glycosyltransferase into one of these folds can provide insights into its evolutionary relationships and potential catalytic mechanism. cazypedia.org

Specificity and Promiscuity of Glycosyltransferases

Glycosyltransferases exhibit a wide spectrum of substrate specificity, ranging from highly specific enzymes that recognize a single donor and acceptor to highly promiscuous enzymes that can utilize multiple substrates. nih.gov

Donor Specificity: The specificity for the UDP-sugar donor is largely determined by interactions within the C-terminal domain of the enzyme. mdpi.com For UDP-sugars, the uridine (B1682114) diphosphate (B83284) portion is a primary recognition element. However, the sugar moiety is also critical for specificity. For example, the difference between UDP-galactose and UDP-glucose is the orientation of a single hydroxyl group, yet many galactosyltransferases can distinguish between them with high fidelity. In the case of UDP-2,3-di-O-methyl-glucosamine, the methyl groups would likely be key determinants of specificity, fitting into a complementary hydrophobic pocket in the active site. Mutations of key amino acid residues in the sugar-binding pocket can alter donor specificity. mdpi.com

Acceptor Specificity: The recognition of the acceptor molecule can range from a small molecule to a specific monosaccharide or a larger oligosaccharide chain on a protein or lipid. nih.gov Highly specific glycosyltransferases often have a large interaction surface with their acceptor, recognizing a complex motif. nih.gov In contrast, promiscuous enzymes may only recognize a small, common feature, such as a single hydroxyl group on a variety of acceptor molecules. nih.gov

Promiscuity: Some glycosyltransferases, particularly those involved in the detoxification of secondary metabolites in plants, are notably promiscuous. nih.govnih.gov They can accept a variety of different UDP-sugars as donors and a wide range of small molecules as acceptors. nih.govfrontiersin.org This promiscuity allows for the glycosylation of a diverse array of compounds, which can alter their solubility, stability, and biological activity. nih.gov For instance, some UGTs have been shown to accept multiple UDP-sugars like UDP-glucose, UDP-galactose, and UDP-xylose. frontiersin.org

Regulation of Enzymatic Activity and Pathway Flux

Substrate Availability: The concentration of both the UDP-sugar donor and the acceptor substrate can be a limiting factor for glycosyltransferase activity. nih.gov Glycosyltransferases typically have Michaelis-Menten constants (Km) for their UDP-sugar substrates in the low micromolar range. nih.gov The availability of UDP-sugars is controlled by their biosynthesis pathways and their transport into the relevant cellular compartments, such as the Golgi apparatus. nih.gov The hexosamine biosynthetic pathway (HBP), for example, integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc, making it a sensor of the cell's metabolic state. frontiersin.org

Enzyme Expression and Localization: The expression of glycosyltransferase genes can be regulated at the transcriptional level, allowing cells to respond to different developmental or environmental cues. oup.com Furthermore, the localization of these enzymes within the sequential compartments of the Golgi apparatus plays a crucial role in the ordered assembly of glycan chains. nih.gov As a glycoprotein (B1211001) moves through the Golgi cisternae, it encounters different glycosyltransferases in a specific order, leading to the synthesis of complex and defined glycan structures.

Competition and Product Inhibition: Within a single Golgi compartment, multiple glycosyltransferases may compete for the same donor or acceptor substrates. nih.gov This competition can influence the final glycan structure. Additionally, the nucleotide product of the reaction (e.g., UDP) can act as an inhibitor of the glycosyltransferase, providing a feedback mechanism to regulate activity.

Post-Translational Modifications: Like many other enzymes, glycosyltransferases themselves can be subject to post-translational modifications, which can modulate their activity, stability, and localization.

The regulation of these various factors ensures that the complex process of glycosylation is precisely controlled, and any dysregulation can lead to pathological conditions. nih.gov

Biological Roles and Pathophysiological Implications

Role in Bacterial Cell Wall Integrity and Outer Membrane Biogenesis

The structural integrity of the Gram-negative bacterial cell envelope is heavily reliant on the outer membrane, which serves as a selective permeability barrier and protects the cell from environmental stresses and antimicrobial agents. wikipedia.orgsigmaaldrich.com This membrane is an asymmetric bilayer with phospholipids (B1166683) in the inner leaflet and lipopolysaccharide (LPS) predominantly in the outer leaflet. nih.gov The anchor of LPS in the outer membrane is a glycolipid known as lipid A. wikipedia.orgontosight.ai

The biosynthesis of lipid A is a conserved pathway, often referred to as the Raetz pathway, and UDP-2,3-diacyl-GlcN is a key liponucleotide intermediate in this process. nih.govnih.gov The synthesis begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and, through a series of enzymatic steps, UDP-2,3-diacyl-GlcN is formed. nih.govhmdb.ca Specifically, the formation of UDP-2,3-diacyl-GlcN involves the sequential acylation of UDP-GlcNAc, catalyzed by the enzymes LpxA and LpxD, following the deacetylation by LpxC. nih.gov UDP-2,3-diacyl-GlcN is then converted to lipid X, a monosaccharide precursor of lipid A. medchemexpress.comwikipedia.org This conversion is a critical step for the subsequent formation of the lipid A disaccharide and, ultimately, the complete LPS molecule. nih.gov Therefore, the proper metabolism of UDP-2,3-diacyl-GlcN is indispensable for the biogenesis of the outer membrane and the maintenance of cell wall integrity. acs.org

Contribution to Lipopolysaccharide Structure and Function in Gram-Negative Bacteria

Lipopolysaccharide is a complex molecule composed of three domains: the lipid A anchor, a core oligosaccharide, and an O-antigen polysaccharide. wikipedia.orgontosight.ai LPS is essential for the viability of most Gram-negative bacteria and plays a crucial role in the bacterium's interaction with its environment. sigmaaldrich.com It contributes to the structural integrity of the outer membrane and protects the bacterium from bile salts and lipophilic antibiotics. sigmaaldrich.com

Impact of UDP-2,3-diacylglucosamine Accumulation on Bacterial Physiology

The tightly regulated biosynthesis of lipid A is crucial for bacterial homeostasis. The accumulation of intermediates in this pathway, including UDP-2,3-diacyl-GlcN, can have deleterious effects on the bacterium.

The accumulation of UDP-2,3-diacyl-GlcN is a direct consequence of the inhibition or genetic deletion of the enzyme responsible for its conversion to lipid X, such as LpxH. nih.govacs.org This buildup of a key intermediate effectively creates a bottleneck in the Raetz pathway, halting the downstream synthesis of lipid A. pnas.org The subsequent enzyme in the pathway, LpxB, which catalyzes the formation of the lipid A disaccharide, requires lipid X as its acceptor substrate and cannot utilize two molecules of UDP-2,3-diacyl-GlcN. nih.gov Therefore, the accumulation of UDP-2,3-diacyl-GlcN leads to a depletion of the necessary precursors for the completion of the lipid A molecule, ultimately disrupting the entire biosynthetic process. duke.edu

The accumulation of UDP-2,3-diacyl-GlcN is not merely a passive event of pathway blockage; it is actively toxic to the bacterial cell. duke.edunih.gov The buildup of this lipid intermediate in the bacterial inner membrane leads to its distortion and is an independent mechanism of cell killing, in addition to the disruption of outer membrane biogenesis. acs.orgpnas.org This disruption of membrane homeostasis triggers cellular stress responses, although the specific pathways are still under investigation. The ultimate consequence of UDP-2,3-diacyl-GlcN accumulation is a significant impairment of bacterial viability, leading to cell death. nih.govacs.org This bactericidal effect makes the enzymes that process UDP-2,3-diacyl-GlcN attractive targets for the development of novel antibiotics. duke.edu

Role in Virulence Factor Production

The outer membrane of Gram-negative bacteria is a critical platform for the display and function of numerous virulence factors. Lipopolysaccharide itself is a major virulence factor, acting as an endotoxin (B1171834) that can trigger a potent inflammatory response in the host, potentially leading to septic shock. wikipedia.orgsigmaaldrich.com Since UDP-2,3-diacyl-GlcN is an essential precursor for lipid A, its metabolism is intrinsically linked to the production of this key virulence factor. taylorandfrancis.combiomolther.org

Disruption of the enzymes that metabolize UDP-2,3-diacyl-GlcN, such as LpxH, has a significant impact on bacterial virulence. acs.orgnih.gov A compromised outer membrane resulting from defective LPS synthesis can lead to increased susceptibility to host immune defenses, such as complement-mediated killing and phagocytosis. In pathogens like Chlamydia trachomatis, where lipooligosaccharide (a form of LPS) is required for the transition to the infectious elementary body stage, inhibition of the pathway involving UDP-2,3-diacyl-GlcN metabolism can block infectivity. nih.gov Similarly, in Brucella species, LPS is a crucial virulence factor that helps the bacterium evade the host's innate immune recognition. plos.orgnih.gov Alterations in LPS structure, which would result from aberrant UDP-2,3-diacyl-GlcN metabolism, can attenuate the virulence of these pathogens. plos.org

Comparative Biology of UDP-2,3-diacylglucosamine Metabolism in Pathogens

While the biosynthesis of lipid A is largely conserved across Gram-negative bacteria, the enzymatic step that converts UDP-2,3-diacyl-GlcN to lipid X is a point of divergence. Three distinct, non-homologous enzymes have been identified to catalyze this pyrophosphorolysis reaction in different bacterial lineages.

EnzymeBacterial GroupKey Pathogens
LpxH Primarily β- and γ-proteobacteriaEscherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Neisseria gonorrhoeae, Haemophilus influenzae
LpxI α-proteobacteriaBrucella spp., Rhizobium spp., Caulobacter crescentus
LpxG ChlamydiaeChlamydia trachomatis

This table provides a comparative overview of the enzymes responsible for the conversion of UDP-2,3-diacyl-GlcN to Lipid X in different groups of pathogenic bacteria.

LpxH is the most widespread of these enzymes, found in approximately 70% of Gram-negative bacteria, including a majority of clinically significant pathogens. pnas.orgnih.govresearchgate.net LpxI is characteristic of the α-proteobacteria, a group that includes both pathogenic and symbiotic bacteria. nih.gov The discovery of LpxG in Chlamydia trachomatis filled a gap in the understanding of lipid A biosynthesis in this important human pathogen. researchgate.net These enzymes, while functionally analogous, share no significant sequence or structural similarity, suggesting their convergent evolution to fulfill the same essential role. This enzymatic diversity has implications for the development of targeted antimicrobial therapies, as an inhibitor of LpxH would not be expected to be effective against pathogens that rely on LpxI or LpxG. nih.gov

Advanced Research Methodologies and Techniques

Analytical Approaches for Metabolite Profiling and Quantification

Accurate detection and quantification of UDP-2,3-diacylglucosamine and its related metabolites are fundamental to understanding the dynamics of the lipid A pathway. Researchers employ several high-sensitivity mass spectrometry-based techniques for this purpose.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of lipid A precursors due to its high sensitivity and specificity. While a standardized, universally adopted LC-MS protocol for the direct quantification of UDP-2,3-diacylglucosamine from cellular extracts is not extensively detailed, the methodology can be inferred from established protocols for related compounds and general lipidomics. nih.govacs.org Typically, reversed-phase liquid chromatography (RPLC) using C8 or C18 columns is employed to separate lipids and their precursors based on hydrophobicity. nih.gov Given the amphipathic nature of UDP-2,3-diacylglucosamine, which contains both a lipid and a nucleotide moiety, hydrophilic interaction liquid chromatography (HILIC) may also be applied for separation. researchgate.net

Following chromatographic separation, the analyte is ionized, most commonly by electrospray ionization (ESI), and detected by a mass spectrometer. nih.govacs.org High-resolution mass analyzers such as time-of-flight (TOF) or Orbitrap are used to determine the precise mass-to-charge ratio, confirming the identity of the compound. acs.org

A significant application of LC-MS in this field is the analysis of the enzymatic products of UDP-2,3-diacylglucosamine hydrolysis: 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP. nih.govresearchgate.net Researchers have successfully used LC-MS to study the mechanisms of hydrolase enzymes like LpxH and LpxI by conducting the enzymatic reaction in ¹⁸O-labeled water and analyzing the mass shift in the resulting products to determine the site of nucleophilic attack. nih.govresearchgate.net

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a powerful tool for the analysis of glycolipids, particularly the downstream products of UDP-2,3-diacylglucosamine, such as lipid A. nih.govacs.org This technique involves co-crystallizing the analyte with a UV-absorbing matrix on a target plate. youtube.com A pulsed laser desorbs and ionizes the sample, and the mass-to-charge ratio of the ions is determined by their time of flight to a detector. youtube.com

While direct analysis of UDP-2,3-diacylglucosamine by MALDI-TOF is not prominently featured in the literature, the technique is extensively used for the structural characterization and profiling of lipid A species. nih.govacs.org This analysis is crucial for understanding the effects of genetic mutations or inhibitors on the final product of the pathway. Specific matrices, such as 9-aminoacridine or 2,5-dihydroxybenzoic acid (DHB), are often used for lipid analysis in negative-ion mode. frontiersin.orgresearchgate.net MALDI-TOF MS allows for rapid screening of bacterial colonies to detect modifications in lipid A structure, which can be indicative of changes in the biosynthetic pathway or the development of antibiotic resistance. frontiersin.orgfrontiersin.org

Table 1: Summary of Mass Spectrometry Techniques in the Study of the UDP-2,3-diacylglucosamine Pathway

TechniqueAnalyte(s)Key Application(s)Ionization Method
LC-MS UDP-2,3-diacylglucosamine, Lipid X, UMP, UDP-GlcNAcQuantification of precursors; Mechanistic studies of enzymes (e.g., LpxH/LpxI)Electrospray Ionization (ESI)
MALDI-TOF MS Lipid A and its variantsStructural characterization of end-products; Rapid profiling of lipid A modificationsMatrix-Assisted Laser Desorption/Ionization (MALDI)

Stable isotope tracing is a dynamic approach used to map the flow of atoms through a metabolic pathway, providing insights into reaction mechanisms and pathway flux. In the context of UDP-2,3-diacylglucosamine, this technique has been applied in two primary ways.

First, upstream metabolic flux can be analyzed by feeding cells stable isotope-labeled precursors, such as ¹³C-glucose. mdpi.com The labeled carbon atoms are incorporated into the hexosamine biosynthetic pathway, ultimately leading to the formation of ¹³C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc), a direct precursor to UDP-2,3-diacylglucosamine. By using LC-MS to monitor the rate of incorporation and the distribution of isotopologues in the UDP-GlcNAc pool, researchers can quantify the activity of the upstream pathway that supplies the building blocks for lipid A synthesis. mdpi.com

Second, stable isotopes are used to elucidate enzymatic reaction mechanisms. As mentioned previously, by performing the hydrolysis of UDP-2,3-diacylglucosamine in water enriched with the heavy oxygen isotope (H₂¹⁸O), scientists can pinpoint the site of water's attack on the pyrophosphate bond. researchgate.net Analysis by mass spectrometry reveals whether the ¹⁸O atom is incorporated into UMP or into 2,3-diacylglucosamine 1-phosphate. This elegant approach was used to demonstrate that the enzymes LpxH and LpxI, despite producing the same products, utilize different catalytic mechanisms. researchgate.net

Genetic and Molecular Biology Techniques for Pathway Elucidation

Understanding the function of genes involved in the metabolism of UDP-2,3-diacylglucosamine is critical. Genetic and molecular biology techniques allow for the direct manipulation of the biosynthetic pathway to establish gene function and identify functional analogs.

Creating targeted gene deletions is a definitive method for determining the physiological role of a specific gene. In Escherichia coli, the gene lpxH, which encodes the UDP-2,3-diacylglucosamine hydrolase, has been shown to be essential for viability. researchgate.net Attempts to create a complete deletion of lpxH result in a lethal phenotype, demonstrating that the conversion of UDP-2,3-diacylglucosamine to 2,3-diacylglucosamine 1-phosphate is an indispensable step in bacterial growth. researchgate.net

Gene deletion models are also instrumental in studying antibiotic resistance and the efficacy of potential inhibitors. For example, bacterial strains with deletions in genes encoding efflux pumps, such as ΔtolC mutants, are often used to test inhibitors of the lipid A pathway. These mutants are hypersensitive to a wide range of compounds and can reveal the activity of potential LpxH inhibitors that would otherwise be exported from a wild-type cell.

Complementation is a powerful genetic technique used to determine if a gene from one organism can functionally replace a gene in another. This approach has been pivotal in identifying alternative enzymes that catalyze the hydrolysis of UDP-2,3-diacylglucosamine in bacteria that naturally lack the lpxH gene.

A key example is the identification of LpxI. Many α-proteobacteria lack an lpxH homolog but still produce lipid A. Researchers demonstrated that introducing the lpxI gene from Caulobacter crescentus into an E. coli strain where the essential lpxH gene had been deleted could rescue the lethal phenotype. researchgate.net The lpxI-containing plasmid "complemented" the genetic defect, allowing the E. coli mutant to survive and form colonies. researchgate.net This experiment conclusively proved that LpxI is a functional, albeit structurally unrelated, ortholog of LpxH. researchgate.net

Table 2: Results of Complementation Study of lpxH Deletion in E. coli

E. coli StrainPlasmidGene on PlasmidResultConclusion
lpxH deletion mutantEmpty VectorNoneNo growth/LethalLpxH is essential for viability.
lpxH deletion mutantpLpxHE. coli lpxHGrowth restoredConfirms experimental system.
lpxH deletion mutantpLpxIC. crescentus lpxIGrowth restoredLpxI functionally complements LpxH. researchgate.net

Enzymatic Assays and Kinetic Characterization

Enzymatic assays are fundamental for characterizing the enzymes involved in the biosynthesis of UDP-2,3-diacylglucosamine. These assays allow for the determination of enzyme activity, substrate specificity, and kinetic parameters, providing insights into the catalytic mechanism.

The enzyme LpxH, a UDP-2,3-diacylglucosamine hydrolase, plays a critical role in the fourth step of lipid A biosynthesis in many Gram-negative bacteria. nih.govebi.ac.uk Its activity can be measured by monitoring the hydrolysis of the pyrophosphate bond in UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (also known as lipid X) and UMP. nih.govnih.gov A common assay involves the use of radiolabeled substrates, such as [β-³²P]-UDP-2,3-diacylglucosamine, allowing for sensitive detection of the reaction products through techniques like thin-layer chromatography (TLC). nih.gov

Kinetic characterization of enzymes like LpxD, the N-acyltransferase responsible for the third step in the pathway, has been performed using steady-state kinetics. nih.govacs.org These studies have revealed a compulsory ordered mechanism for E. coli LpxD, where the acyl-ACP donor binds before the UDP-3-O-(R-3-hydroxymyristoyl)-GlcN acceptor. acs.org The apparent KM values for the substrates of LpxD in cell-free extracts have been determined to be 1.3 µM for UDP-3-O-(R-3-OHC₁₄)-GlcN and 1.9 µM for R-3-OHC₁₄-ACP. nih.gov For the LpxH from E. coli, the apparent Km for UDP-2,3-diacylglucosamine is 62 µM. nih.gov

The influence of various factors on enzyme activity is also investigated. For instance, the activity of LpxH is significantly stimulated by the presence of divalent cations, particularly Mn²⁺. nih.govasm.org In Haemophilus influenzae LpxH, the presence of Mn²⁺ resulted in a greater than 600-fold increase in hydrolase activity. nih.gov Similarly, the activity of LpxG, a UDP-diacylglucosamine hydrolase from Chlamydia trachomatis, is enhanced 35-fold by Mn²⁺. asm.org The pH optimum for these enzymes is also a key parameter; for example, E. coli LpxH exhibits maximal activity at pH 8. nih.gov

Table 1: Kinetic Parameters of Enzymes in UDP-2,3-diacylglucosamine Metabolism

Enzyme Organism Substrate Apparent KM (µM) Metal Ion Dependence pH Optimum
LpxD Escherichia coli UDP-3-O-(R-3-OHC₁₄)-GlcN 1.3 - -
LpxD Escherichia coli R-3-OHC₁₄-ACP 1.9 - -
LpxH Escherichia coli UDP-2,3-diacylglucosamine 62 Mn²⁺ 8.0

Chemical Synthesis Strategies for UDP-2,3-di-O-methyl glucosamine (B1671600) Analogs and Intermediates

The chemical and chemoenzymatic synthesis of UDP-sugar analogs is crucial for studying the enzymes that utilize them and for developing potential inhibitors. nih.govresearchgate.net These synthetic approaches provide access to modified substrates that can probe enzyme active sites and mechanisms.

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods. nih.govcharlotte.edu This strategy is particularly useful for the synthesis of UDP-GlcNAc and its analogs. For example, a one-pot, three-enzyme system has been developed for the synthesis of UDP-GlcNAc derivatives. researchgate.net This system utilizes an N-acetylhexosamine 1-kinase, an N-acetylglucosamine 1-phosphate uridylyltransferase, and an inorganic pyrophosphatase to efficiently produce the desired UDP-sugar. researchgate.net

The substrate specificity of the enzymes used in these synthetic pathways is a key consideration. The uridyltransferase GlmU, for instance, has been shown to recognize various N-acetylglucosamine-1-phosphate and N-acetylgalactosamine-1-phosphate analogs, allowing for the enzymatic synthesis of a library of UDP-sugar derivatives. rsc.org However, the enzyme exhibits preferences, for example, only transferring substrates with an amide linkage at the C-2 position. researchgate.net

The synthesis of intermediates in the lipid A pathway is also essential for enzymatic assays and structural studies. The preparation of radiolabeled substrates, such as [β-³²P]-UDP-2,3-diacylglucosamine, involves the chemical conversion of [³²P]-labeled lipid X to its UMP-morpholidate derivative, followed by a coupling reaction. nih.gov

Structural Determination Techniques for Enzymes and Complexes

X-ray crystallography is a powerful technique that has been instrumental in determining the three-dimensional structures of the enzymes involved in UDP-2,3-diacylglucosamine biosynthesis. nih.govlibretexts.org These structures provide detailed insights into the enzyme's active site, substrate binding, and catalytic mechanism. pnas.org

The crystal structures of LpxA, the UDP-N-acetylglucosamine acyltransferase that catalyzes the first step of lipid A biosynthesis, from various Gram-negative bacteria have been solved. nih.govnih.govpnas.org These structures reveal that LpxA is a homotrimer with an unusual left-handed parallel β-helix fold. nih.govpnas.org The active site is located at the interface of the subunits. nih.govnih.gov Co-crystallization of LpxA with its product, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, has provided a detailed view of how the enzyme recognizes its substrate and acyl chain length. pnas.orgresearchgate.net

Similarly, the crystal structure of LpxD, the second acyltransferase in the pathway, has also been determined. nih.govnih.gov The structure of Chlamydia trachomatis LpxD in complex with UDP-GlcNAc has revealed key residues involved in substrate binding. sciencenet.cn Structural analyses of LpxA and LpxD from Pseudomonas aeruginosa have highlighted the conservation of binding hot spots between these two enzymes, suggesting the possibility of developing dual-binding inhibitors. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is another technique that has been employed to study the metal cofactors in these enzymes. EPR studies of Haemophilus influenzae LpxH have confirmed the presence of a Mn²⁺ cluster that is crucial for its catalytic activity. nih.gov

Table 2: Structural Data for Enzymes in Lipid A Biosynthesis

Enzyme Organism Technique Resolution (Å) PDB ID Ligands
LpxA Escherichia coli X-ray Crystallography 1.74 - UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc
LpxA Escherichia coli X-ray Crystallography 1.85 - UDP-3-O-(R-3-hydroxydecanoyl)-GlcNAc
LpxA Helicobacter pylori X-ray Crystallography 2.1 - None
LpxA Pseudomonas aeruginosa X-ray Crystallography 2.10 - Compound 1

Therapeutic and Biotechnological Applications

UDP-2,3-diacylglucosamine Biosynthetic Enzymes as Antimicrobial Targets

The enzymes responsible for the biosynthesis of Lipid A are highly conserved among Gram-negative bacteria and are generally absent in eukaryotes, making them ideal targets for selective antimicrobial therapy. nih.govnih.gov One of the key enzymes in this pathway is UDP-2,3-diacylglucosamine hydrolase, also known as LpxH, which catalyzes the fourth step in Lipid A biosynthesis. nih.govnih.govebi.ac.uk The inhibition of LpxH and other enzymes in this pathway disrupts the formation of the bacterial outer membrane, leading to cell death. acs.orgpnas.org

The outer membrane of Gram-negative bacteria serves as a formidable permeability barrier, protecting the cell from noxious environmental compounds, including many antibiotics. nih.govacs.org This membrane's outer leaflet is primarily composed of lipopolysaccharide (LPS), with Lipid A serving as the hydrophobic anchor. benthamscience.comnih.gov The biosynthesis of Lipid A is crucial for the assembly of LPS and is essential for the viability and growth of most Gram-negative bacteria. benthamscience.comnih.gov

Targeting the Lipid A biosynthetic pathway offers a dual mechanism of action. Firstly, inhibiting these enzymes prevents the formation of the outer membrane, compromising its integrity and leading to bacterial cell death. nih.govacs.org Secondly, the inhibition of later-stage enzymes like LpxH can lead to the accumulation of toxic intermediate molecules, such as the LpxH substrate UDP-2,3-diacylglucosamine, in the bacterial inner membrane. nih.govacs.orgnih.gov This buildup further disrupts membrane function and contributes to the bactericidal effect, making these enzymes particularly attractive targets. pnas.orgnih.gov

Significant research has focused on developing specific inhibitors for the enzymes in the Lipid A pathway. LpxH, a di-manganese-containing hydrolase, has been a particularly promising target. nih.govnih.gov A notable breakthrough was the discovery of a sulfonyl piperazine (B1678402) compound, AZ1, through a high-throughput screening campaign. pnas.orgduke.edunih.gov AZ1 was identified as the first inhibitor of LpxH and showed modest activity against Klebsiella pneumoniae. nih.govnih.gov

Since the discovery of AZ1, researchers have worked to optimize its structure to improve potency and antibacterial activity. nih.govacs.org This has led to the development of several analogs with enhanced LpxH inhibition. nih.govresearchgate.net For example, incorporating a metal-chelating group into the inhibitor structure has been an effective strategy to enhance potency by interacting with the di-manganese cluster in the LpxH active site. nih.govnih.gov

Below is a table of notable LpxH inhibitors and their characteristics:

InhibitorScaffold/ClassKey Features & DevelopmentsTarget Organisms (Examples)
AZ1 Sulfonyl piperazineFirst-in-class LpxH inhibitor discovered via high-throughput screening. pnas.orgnih.govKlebsiella pneumoniae, E. coli (mutant strains) nih.gov
JH-LPH-33 Sulfonyl piperazineA more potent analog of AZ1, designed based on ligand-dynamics information. nih.govacs.orgEnterobacterales acs.org
JH-LPH-45 Sulfonyl piperazineDesigned to chelate the active site di-manganese cluster, significantly improving potency. nih.govKlebsiella pneumoniae nih.gov
JH-LPH-50 Sulfonyl piperazineAn analog that achieves chelation of the di-manganese cluster, leading to improved potency. nih.govnih.govKlebsiella pneumoniae nih.gov
JH-LPH-106 Pyridinyl sulfonyl piperazineExhibits potent antibiotic activity against wild-type Enterobacterales. acs.orgresearchgate.netKlebsiella pneumoniae, E. coli acs.org
JH-LPH-107 Pyridinyl sulfonyl piperazineShows potent antibiotic activity, developed by incorporating an N-methyl-N-phenyl-methanesulfonamide moiety. acs.orgresearchgate.netKlebsiella pneumoniae, E. coli acs.org

The development of inhibitors targeting Lipid A biosynthesis is a key strategy in the fight against MDR Gram-negative pathogens. benthamscience.comnih.gov Since these inhibitors act on a novel target, they have the potential to be effective against bacteria that have developed resistance to existing classes of antibiotics. benthamscience.comnih.gov

One significant challenge for these new compounds is overcoming the bacterial efflux pumps, which can expel the inhibitors from the cell before they reach their target. mdpi.com A promising strategy to counteract this is the co-administration of LpxH inhibitors with outer membrane permeability enhancers or efflux pump inhibitors. nih.govnih.gov This combination can profoundly sensitize bacteria like E. coli to the inhibitors, enhancing their efficacy. nih.govmdpi.com Such combination therapies could broaden the spectrum of activity and help overcome intrinsic resistance mechanisms in Gram-negative bacteria. nih.gov

Rational Drug Design Approaches

Rational, structure-based drug design has been instrumental in the development of potent inhibitors against enzymes in the Lipid A biosynthetic pathway. duke.eduresearchgate.net By understanding the three-dimensional structure of the target enzymes, scientists can design molecules that bind with high affinity and specificity to the active site.

Structure-based drug design relies on the detailed structural information of the target protein, often obtained through X-ray crystallography. researchgate.netnih.gov This approach has been successfully applied to several enzymes in the Lipid A pathway, including LpxA and LpxH. pnas.orgresearchgate.net

For instance, the crystal structure of Klebsiella pneumoniae LpxH in a complex with the inhibitor AZ1 revealed that the molecule fits into an L-shaped acyl chain-binding chamber. pnas.orgnih.gov This detailed structural insight allowed researchers to understand the molecular interactions and guided the design of new analogs with improved potency. duke.edunih.gov By analyzing the inhibitor's binding pose, scientists could modify its chemical structure to optimize interactions with key amino acid residues in the active site, leading to the development of more effective compounds like JH-LPH-106 and JH-LPH-107. acs.orgresearchgate.net Similarly, a structure-based approach for LpxA, the first enzyme in the pathway, led to the discovery of novel tetrazole ligands with micromolar affinity. researchgate.netnih.gov

In silico methods, including virtual screening and molecular docking, are powerful computational tools that accelerate the drug discovery process. youtube.comijsdr.org These techniques use computer models to predict how potential drug candidates will interact with a target protein. biointerfaceresearch.com

Virtual screening involves searching large databases of chemical compounds to identify those that are likely to bind to the target enzyme. ijsdr.org This is followed by molecular docking, a process that simulates the binding of a ligand to a protein's active site and scores the interaction to estimate binding affinity. youtube.combiointerfaceresearch.com This approach allows researchers to evaluate thousands or even millions of compounds computationally, prioritizing a smaller, more manageable number for laboratory synthesis and testing. ijsdr.orgmdpi.com

For enzymes in the Lipid A pathway, in silico screening can identify new chemical scaffolds for inhibitors. researchgate.net The predictions from these computational models must be validated through experimental assays, but when successful, they can significantly reduce the time and cost associated with identifying new lead compounds for antibiotic development. youtube.comelsevierpure.com

Engineering Glycosylation Pathways for Glycoconjugate Production

Glycosylation engineering involves the modification of biosynthetic pathways to produce custom glycoconjugates, which are molecules containing carbohydrate chains (glycans) linked to proteins or lipids. These molecules have significant therapeutic and industrial applications. The primary substrates for many glycosyltransferases in these engineered pathways are nucleotide sugars like UDP-GlcNAc.

However, a review of current scientific literature indicates that UDP-2,3-diacyl-GlcN is not a common substrate or tool for engineering glycosylation pathways for the production of general glycoconjugates. The presence of the two acyl chains makes it a highly specialized molecule, directing it almost exclusively toward the lipid A biosynthetic pathway. Glycosyltransferases involved in the synthesis of other glycoconjugates, such as N-glycans or O-glycans, typically recognize and transfer monosaccharides from nucleotide sugars without bulky lipid components.

Research in glycosylation engineering predominantly focuses on the use of more versatile nucleotide sugars. For instance, UDP-GlcNAc is a central precursor for the synthesis of various glycans, and the enzymes that use it as a substrate are widely studied and manipulated in metabolic engineering strategies. There is no significant body of research demonstrating the use of UDP-2,3-diacyl-GlcN as a donor substrate for glycosyltransferases in engineered pathways to produce diverse glycoconjugates. Its utility appears to be confined to its natural role as a precursor for lipid A and its analogs.

Applications in Chemoenzymatic Synthesis of Modified Nucleotides

Chemoenzymatic synthesis combines chemical and enzymatic methods to produce complex molecules, such as modified nucleotides, which can be used as therapeutic agents or as tools for studying biological processes. Enzymes are valued in this process for their high selectivity, which can reduce the need for complex protection and deprotection steps common in purely chemical syntheses.

While there is extensive research on the chemoenzymatic synthesis of modified nucleotides from precursors like UDP-GlcNAc, the application of UDP-2,3-diacyl-GlcN in this area is not documented in the available scientific literature. The synthesis of modified nucleotides typically involves the enzymatic or chemical modification of the sugar, the nucleobase, or the phosphate groups of a nucleotide sugar.

The focus in the field has been on creating analogs of common nucleotide sugars to be used as substrates or inhibitors for various enzymes, including glycosyltransferases and polymerases. For example, modified UDP-GlcNAc analogs are synthesized to probe the mechanisms of glycosyltransferases or to create glycoconjugates with novel properties. The complex structure of UDP-2,3-diacyl-GlcN, with its two fatty acid chains, makes it a challenging starting material for the synthesis of a broad range of modified nucleotides. Its applications are therefore highly specialized and not representative of general strategies for modified nucleotide synthesis.

Future Directions and Emerging Research Areas

Unraveling Novel Enzymes and Regulatory Mechanisms in Biosynthesis

The biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria, is a tightly regulated process. plos.orgnih.gov While the primary enzymes have been identified, ongoing research continues to reveal novel enzymes and complex regulatory networks that fine-tune this essential pathway.

A significant area of discovery has been the identification of alternative enzymes for the hydrolysis of UDP-2,3-diacylglucosamine to 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP. nih.gov This fourth step in lipid A biosynthesis is catalyzed by LpxH in the majority of Gram-negative bacteria. nih.govduke.edu However, researchers have discovered that approximately 30% of Gram-negative bacteria lack an lpxH gene, indicating the existence of functional analogs. researchgate.net This has led to the identification of two novel, unrelated enzymes:

LpxI: Found in α-proteobacteria, LpxI catalyzes the same reaction as LpxH but shares no sequence homology with it. researchgate.netnih.gov It was identified in Caulobacter crescentus and shown to complement LpxH deficiency in Escherichia coli. researchgate.netnih.gov

LpxG: Discovered in Chlamydia trachomatis, which lacks orthologs for both LpxH and LpxI, LpxG represents a third class of UDP-diacylglucosamine hydrolases. nih.govresearchgate.net Like LpxH, LpxG is a manganese-dependent metalloenzyme. duke.edunih.gov

These discoveries highlight the evolutionary diversity of the lipid A pathway and present new targets for antibiotic development.

Regulatory mechanisms are another key focus. The synthesis of lipid A is, in part, controlled through the regulated degradation of key enzymes. plos.org In E. coli, the stability of LpxC, which catalyzes the first committed step of the pathway, is controlled by the FtsH protease. plos.org Additionally, environmental conditions can induce or repress lipid A modification systems, allowing bacteria to alter their outer membrane in response to external stimuli like changes in pH or the presence of antimicrobial peptides. nih.gov In some bacteria, such as Lactobacillus casei, the biosynthesis of the precursor UDP-N-acetylglucosamine (UDP-GlcNAc) is tightly controlled at multiple levels, including end-product inhibition and regulation of gene transcription. nih.gov

Table 1: Novel Enzymes in UDP-2,3-diacylglucosamine Hydrolysis

Enzyme Class of Bacteria Key Characteristics Reference
LpxH Beta- and Gammaproteobacteria Calcineurin-like phosphoesterase (CLP) family; Mn2+ dependent. duke.edunih.gov
LpxI Alphaproteobacteria No sequence homology to LpxH; has a novel two-domain fold. researchgate.netnih.gov
LpxG Chlamydiae No significant sequence similarity to LpxH or LpxI; Mn2+ dependent. nih.govresearchgate.net

High-Throughput Screening for Pathway Modulators

The essential nature of the lipid A biosynthetic pathway makes its enzymes attractive targets for the development of new antibiotics against multidrug-resistant Gram-negative pathogens. nih.govnih.gov High-throughput screening (HTS) campaigns are crucial for identifying small-molecule inhibitors that can serve as leads for drug development.

Recent advancements in HTS technology have enabled the screening of vast compound libraries against these enzymes. A notable success was the discovery of a sulfonyl piperazine (B1678402) compound, designated AZ1, which targets LpxH. nih.gov This inhibitor was identified through a functional HTS campaign and has shown antibiotic activity against clinically relevant pathogens like Klebsiella pneumoniae. nih.gov

To facilitate such screening efforts, robust and sensitive assay platforms are essential. One innovative approach is the use of a high-throughput mass spectrometry assay. nih.gov This method was successfully employed to screen for inhibitors of LpxC, the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase. The assay directly measures the native substrate and product, providing a ratiometric readout that minimizes interference. nih.gov This platform proved highly effective, with a screen of over 700,000 compounds yielding novel inhibitors that demonstrated whole-cell antimicrobial activity against a sensitive E. coli strain. nih.gov

Table 2: Examples of High-Throughput Screening in the Lipid A Pathway

Target Enzyme Screening Method Outcome/Significance Reference
LpxH Functional HTS Discovery of the sulfonyl piperazine inhibitor AZ1. nih.gov
LpxC High-Throughput Mass Spectrometry Identification of novel inhibitors with antimicrobial activity. nih.gov
Alpha-galactosidase Quantitative HTS (qHTS) General example of screening over 230,000 compounds. scienceopen.com

Systems Biology Approaches to UDP-2,3-diacylglucosamine Metabolism

Understanding the metabolism of UDP-2,3-diacylglucosamine and the broader lipid A pathway requires a holistic perspective that considers the interplay between various enzymes, substrates, and regulatory factors. Systems biology approaches, which integrate experimental data with computational modeling, are becoming indispensable for unraveling the complexity of these metabolic networks.

Emerging techniques in lipidomics are also providing unprecedented insights into lipid metabolism. nih.gov The use of alkyne lipid tracers combined with mass spectrometry allows for the sensitive tracking of fatty acid anabolism and incorporation into complex lipids. nih.gov This "click chemistry" approach enables pulse-chase experiments that can monitor the flow of metabolites through the lipid network in real-time. nih.gov Applying these methodologies to the lipid A pathway could reveal dynamic changes in precursor pools and the rates of individual enzymatic steps under different physiological conditions.

Development of Advanced Biosensors for Real-time Monitoring

To fully understand the spatiotemporal dynamics of UDP-2,3-diacylglucosamine metabolism, new tools are needed for real-time monitoring of metabolites and enzyme activities within living cells. The development of advanced biosensors and imaging techniques is a rapidly advancing field with significant potential for application in studying lipid A biosynthesis.

Methodologies developed for other complex biological pathways can serve as a blueprint. For instance, a Förster resonance energy transfer (FRET)-based assay was created to monitor peptidoglycan synthesis in real-time in reconstituted membrane systems. elifesciences.org This assay uses fluorescently labeled lipid precursors to track both the polymerization and cross-linking reactions. elifesciences.org A similar strategy could be envisioned for the lipid A pathway, using labeled UDP-GlcNAc or acyl-ACPs to monitor the initial steps of the pathway.

Other promising techniques include:

Activity-based chemical imaging: This approach was used to visualize the subcellular locations of phosphatidic acid production by phospholipase D enzymes in real-time. pnas.org

Vibrational imaging: Techniques like stimulated Raman scattering (SRS) microscopy and infrared photothermal microscopy can track the metabolism of lipids labeled with stable isotopes (e.g., deuterium) or alkyne tags without the need for bulky fluorophores. researchgate.net These methods offer high chemical specificity and can be used to monitor the synthesis of neutral lipids in living cells, a capability that could be adapted to track the acylation steps in lipid A formation. researchgate.net

These advanced biosensors and imaging platforms will be critical for dissecting how the lipid A pathway is organized and regulated at the subcellular level.

Exploring Substrate Promiscuity and Enzyme Engineering for Diversification

Enzyme promiscuity, the ability of an enzyme to catalyze reactions on non-native substrates, is a source of biological diversity and a powerful tool for synthetic biology. researchgate.net Within the lipid A biosynthetic pathway, the substrate specificity of certain enzymes is not absolute, leading to natural variations in the final lipid A structure. nih.gov

The acyltransferases of the Raetz pathway, such as LpxA and LpxD, exhibit variable specificity for acyl-ACP substrates of different lengths. nih.gov This promiscuity is a key factor in the species-specific differences observed in the acylation patterns of lipid A. nih.gov Understanding the structural basis of this substrate recognition is a major goal, as it could enable the rational engineering of these enzymes.

Enzyme engineering and directed evolution are being used to alter the substrate scope of various enzymes for biotechnological applications. youtube.com For example, cytochrome P450 oxidases have been engineered to hydroxylate a wide range of non-native substrates. youtube.com Similar principles could be applied to the enzymes of the lipid A pathway. By modifying the active sites of enzymes like LpxA or LpxD, it may be possible to generate novel lipid A structures with unique immunological properties. This could lead to the creation of new vaccine adjuvants or antagonists of the inflammatory response triggered by endotoxin (B1171834). The one-pot, multi-enzyme synthesis of UDP-GlcNAc derivatives demonstrates how enzymatic pathways can be harnessed to create diverse products from simple precursors. rsc.org

Q & A

Q. Experimental approaches :

  • Site-directed mutagenesis : Introduce point mutations in lpxD and assay enzyme kinetics.
  • Crystallography : Resolve 3D structures of LpxD-substrate complexes to identify binding pockets.
  • Molecular dynamics simulations : Model acyl chain flexibility and enzyme-substrate interactions .

How can researchers resolve contradictions in UDP-2,3-diacyl-GlcN concentration data across different experimental models?

Level: Advanced
Answer:
Discrepancies often arise from differences in bacterial strains, growth conditions, or analytical methods. To address this:

  • Standardize protocols : Use defined media and consistent sampling times (e.g., mid-log phase).
  • Cross-validation : Compare LC-MS data with enzymatic assays (e.g., LpxH activity measurements).
  • Meta-analysis : Pool datasets from multiple studies and apply multivariate regression to identify confounding variables .

What in vitro assays are recommended for studying UDP-2,3-diacyl-GlcN's enzymatic transformations, and what controls are essential?

Level: Basic
Answer:
Recommended assays :

  • Enzyme kinetics : Measure LpxD activity using purified UDP-2,3-diacyl-GlcN and R-3-hydroxymyristoyl-ACP. Monitor product formation via thin-layer chromatography (TLC) or radiometric assays with 14^{14}C-labeled substrates.
  • Inhibition studies : Test small-molecule inhibitors (e.g., diazaborines) using fluorescence polarization to assess binding affinity.

Q. Critical controls :

  • Negative controls : Heat-inactivated enzymes or substrate-free reactions.
  • Isotopic controls : 13^{13}C-labeled UDP-2,3-diacyl-GlcN to rule out non-enzymatic degradation.
  • Internal standards : Deuterated analogs for MS quantification .

How does the accumulation of UDP-2,3-diacyl-GlcN impact bacterial viability, and what experimental designs can elucidate its toxicity mechanisms?

Level: Advanced
Answer:
Excessive UDP-2,3-diacyl-GlcN accumulation disrupts lipid A biosynthesis, leading to cell wall defects and bacteriolysis. To study toxicity:

  • Conditional knockdown models : Use tetracycline-regulated promoters to titrate LpxH/LpxD expression.
  • Metabolite profiling : Compare lipid A intermediates in wild-type vs. mutant strains via MALDI-TOF MS.
  • Stress assays : Expose bacteria to osmotic shock or β-lactam antibiotics to assess cell wall integrity .

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